乙醇,1,2-二氨基-

描述

Ethanol, 1,2-diamino-, also known as Ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . This colorless liquid has an ammonia-like odor and is a basic amine . It is a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 .

Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine .

Molecular Structure Analysis

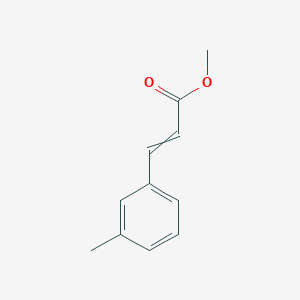

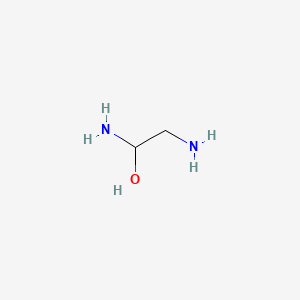

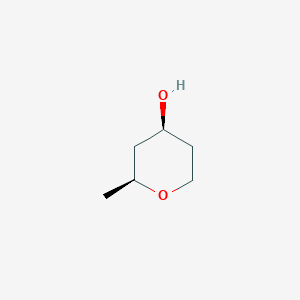

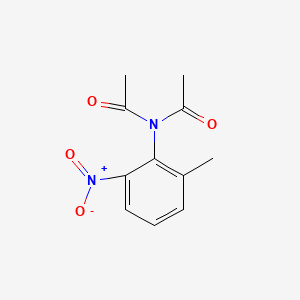

The molecular formula of Ethanol, 1,2-diamino- is C2H8N2O . It has a molecular weight of 76.1 . The structure of Ethanol, 1,2-diamino- is a combination of carbon, hydrogen, nitrogen, and oxygen atoms .

Chemical Reactions Analysis

One of the chemical reactions involving 1,2-diamino compounds is the reductive amination of amino acid-derived β–keto esters . This reaction results in highly functionalized 1,2-diamino compounds .

Physical And Chemical Properties Analysis

The predicted boiling point of Ethanol, 1,2-diamino- is 233.7±25.0 °C . It has a predicted density of 1.139±0.06 g/cm3 . The pKa value is predicted to be 11.83±0.33 .

科学研究应用

合成与化学性质

乙醇,1,2-二氨基-及其衍生物在合成化学中具有各种应用。一个值得注意的例子包括2-(2-(二烷基氨基)乙基氨基)乙醇的合成,其中涉及N,N-二取代乙二胺对苯乙烯氧化物中的环氧化物环开环。该方法表明,开环主要发生在氧原子和取代较少的碳原子之间的键上,导致主要包含仲二氨基醇的产物混合物 (Hoang等人,2017).

分析应用

在分析化学领域,乙醇衍生物起着至关重要的作用。例如,一项研究讨论了使用大环席夫碱GdIII配合物来增强乙醇定量2H NMR分析中的弛豫时间,从而显着减少分析所需的总时间 (Tamburini等人,2004).

工业应用

乙醇衍生物也有工业应用。它们用于从水中提取醇,这在各个行业的生产和净化过程中至关重要。一项研究表明,1-己基-3-甲基咪唑双(三氟甲基磺酰)酰亚胺可以有效地将乙醇与水分离,这对于工业中乙醇的生产和净化至关重要 (Chapeaux等人,2008).

燃料和能源研究

乙醇,1,2-二氨基-衍生物在燃料和能源研究中具有重要意义。例如,已经研究了它们在合成高级醇和作为燃料添加剂以提高质量和减少排放中的应用。一项研究发现,向柴油燃料中添加乙醇会导致CO、烟灰和SO2排放减少,尽管它会增加NOx排放并导致功率降低 (Can等人,2004).

环境科学

在环境科学中,乙醇衍生物被探索用于CO2捕获和净化过程。对包括2-(乙基氨基)乙醇在内的无溶剂醇胺对CO2捕获的比较研究表明,这些化合物可以在不额外溶剂稀释的情况下有效捕获CO2 (Barzagli等人,2016).

安全和危害

Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

未来方向

The future directions of Ethanol, 1,2-diamino- could be related to its potential applications in the synthesis of other compounds. For instance, new synthetic strategies toward covalent organic frameworks are being explored . Additionally, technological advancements in the sustainable production of second-generation ethanol are being investigated .

属性

IUPAC Name |

1,2-diaminoethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O/c3-1-2(4)5/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMBEHIWODXDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462883 | |

| Record name | Ethanol, 1,2-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83007-95-8 | |

| Record name | Ethanol, 1,2-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)

![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)